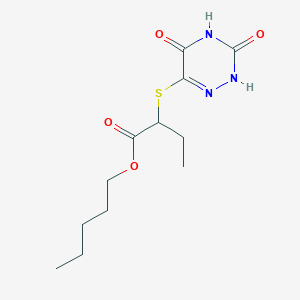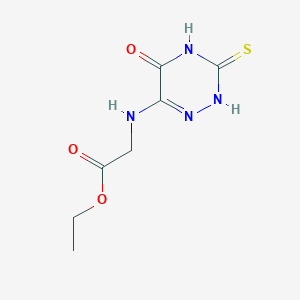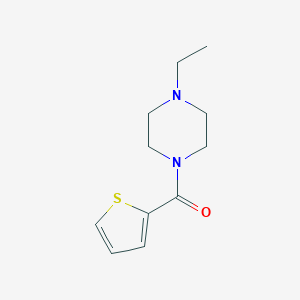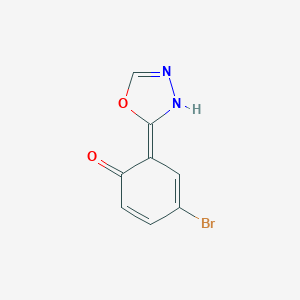![molecular formula C19H24N2O4S B255965 Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)
Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as IMPT or IMPT-1 and is a thiazole-based inhibitor of the enzyme protein kinase CK2.
作用機序
IMPT inhibits the activity of protein kinase CK2 by binding to its ATP-binding site. This binding prevents the phosphorylation of CK2 substrates, thereby disrupting its cellular functions. IMPT has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
IMPT has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, IMPT has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
IMPT has several advantages for laboratory experiments. It is a highly specific inhibitor of protein kinase CK2, making it an ideal tool for studying the role of this enzyme in cellular processes. Additionally, IMPT has been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, one limitation of IMPT is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of IMPT in scientific research. One area of interest is the development of IMPT-based therapies for cancer and other diseases. Additionally, IMPT can be used to study the role of protein kinase CK2 in various cellular processes, including cell differentiation and apoptosis. Furthermore, the development of more potent and selective inhibitors of CK2, based on the structure of IMPT, could lead to the development of new therapeutic agents.
合成法
The synthesis of IMPT involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 4-isopropyl-3-methylphenol and acetic anhydride. The resulting product is then treated with ethyl chloroformate to yield the final product, ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate.
科学的研究の応用
IMPT has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of CK2 has been linked to the development of various diseases, including cancer, Alzheimer's disease, and viral infections. Therefore, IMPT has been explored as a potential therapeutic agent for these diseases.
特性
製品名 |
Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
分子式 |
C19H24N2O4S |
分子量 |
376.5 g/mol |
IUPAC名 |
ethyl 4-methyl-2-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H24N2O4S/c1-6-24-18(23)17-13(5)20-19(26-17)21-16(22)10-25-14-7-8-15(11(2)3)12(4)9-14/h7-9,11H,6,10H2,1-5H3,(H,20,21,22) |
InChIキー |
COAMAZFVVPPCGY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)
![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
![4-[(3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B255889.png)


![[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)
![8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255902.png)
![Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B255906.png)
![4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B255908.png)
![2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B255909.png)
![3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)
![2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B255913.png)

